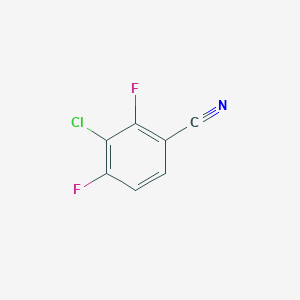

3-Chloro-2,4-difluorobenzonitrile

Descripción general

Descripción

3-Chloro-2,4-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol. It is characterized by the presence of a chlorine atom and two fluorine atoms on a benzene ring, along with a nitrile group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-difluorobenzonitrile can be synthesized through several methods, including halogenation reactions of benzene derivatives. One common approach involves the chlorination and fluorination of benzene or its derivatives under controlled conditions. The reaction typically requires the use of chlorinating agents such as chlorine gas or thionyl chloride, and fluorinating agents like hydrogen fluoride or xenon difluoride.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of the halogenation reactions and ensure the safety and efficiency of the process. The production process also involves purification steps to achieve the desired purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2,4-difluorobenzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the electron-withdrawing fluorine atoms and the nitrile group, which affect the reactivity of the compound.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as chlorinated and fluorinated benzene derivatives, as well as nitrile-substituted compounds.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

3-Chloro-2,4-difluorobenzonitrile serves as a key intermediate in the synthesis of several fluorinated compounds. Notably, it plays a crucial role in halogen-exchange reactions, allowing for the production of various fluorobenzonitriles. For instance, Suzuki and Kimura (1991) demonstrated that 3,4-dichlorobenzonitrile can be fluorinated using potassium fluoride to yield 3,4-difluorobenzonitrile. This method highlights the versatility of halogen exchange in creating specialized molecules for pharmaceuticals and materials science.

Pharmaceutical Applications

The compound exhibits potential in pharmaceutical applications due to its interactions with biological targets. It has been shown to inhibit DNA topoisomerases and checkpoint kinases, which are crucial for DNA replication and cell division. The inhibition of these enzymes can lead to apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Case Study: Anticancer Activity

- Target Enzymes: DNA topoisomerases and checkpoint kinases

- Mechanism: Binding to active sites inhibits cell division

- Result: Induction of apoptosis in cancer cells

Agricultural Chemistry

In agricultural chemistry, this compound is utilized as a precursor for synthesizing herbicides such as cyhalofop-butyl. This herbicide is effective against various gramineous weeds in paddy fields while being safe for rice crops. The compound's low toxicity and high selectivity make it an important agent in crop protection .

Dye and Pigment Production

The compound is also employed in the manufacturing of dyes and pigments due to its unique chemical properties. Its ability to participate in various chemical reactions allows for the development of vibrant colors used in textiles and other materials .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for fluorinated compounds | Key role in halogen-exchange reactions |

| Pharmaceuticals | Anticancer agent | Inhibits DNA topoisomerases and checkpoint kinases |

| Agricultural Chemistry | Precursor for herbicides | Used in cyhalofop-butyl synthesis |

| Dye and Pigment Production | Manufacturing dyes | Contributes to vibrant colors |

Mecanismo De Acción

3-Chloro-2,4-difluorobenzonitrile is similar to other halogenated benzene derivatives, such as 3-Chloro-4-fluorobenzonitrile and 3,4-Dichlorobenzonitrile. its unique combination of chlorine and fluorine atoms on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds. The presence of the nitrile group further enhances its utility in various applications.

Comparación Con Compuestos Similares

3-Chloro-4-fluorobenzonitrile

3,4-Dichlorobenzonitrile

3,4-Difluorobenzonitrile

Actividad Biológica

3-Chloro-2,4-difluorobenzonitrile is a fluorinated aromatic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. Its unique electronic properties, attributed to the presence of chlorine and fluorine substituents, suggest potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and relevant research findings.

This compound has the molecular formula and a molecular weight of 173.55 g/mol. The structure includes a benzene ring substituted with two fluorine atoms and one chlorine atom, along with a nitrile group (C≡N). These functional groups are known to influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that halogenated benzonitriles can exhibit antimicrobial properties. For instance, derivatives of difluorobenzonitriles have been studied for their effectiveness as herbicides and fungicides due to enhanced lipophilicity, which improves membrane penetration in biological systems.

A study focused on the Structure-Activity Relationship (SAR) of chlorinated and fluorinated compounds found that such modifications often enhance antibacterial efficacy against various pathogens . This suggests that this compound may possess similar antimicrobial potential.

Cytotoxicity and Antitumor Activity

Fluorinated compounds have been investigated for their cytotoxic effects against cancer cells. A review highlighted that certain fluorinated benzonitriles exhibit antitumor activity by targeting specific cellular pathways . Although direct studies on this compound are lacking, its structural analogs have shown promise in this area.

Study 1: Antimicrobial Efficacy

In a comparative study on various halogenated benzonitriles, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that increased halogenation correlated with enhanced antimicrobial activity .

Study 2: Cytotoxic Effects on Cancer Cells

A study analyzed the cytotoxic effects of several fluorinated benzonitriles on human cancer cell lines. Results demonstrated that modifications at the ortho or para positions significantly influenced cytotoxicity, suggesting that this compound could be explored for its potential antitumor effects .

Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

3-chloro-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMCRPWQJBLUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598483 | |

| Record name | 3-Chloro-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-38-1 | |

| Record name | 3-Chloro-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.